Phenylsilatrane

描述

属性

IUPAC Name |

1-phenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3Si/c1-2-4-12(5-3-1)17-14-9-6-13(7-10-15-17)8-11-16-17/h1-5H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJOIPPSHQCEBDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CO[Si]2(OCCN1CCO2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3Si | |

| Record name | PHENYLSILATRANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062176 | |

| Record name | Phenylsilatrane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phenylsilatrane is a solid. (EPA, 1998), Solid; [CAMEO] | |

| Record name | PHENYLSILATRANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenylsilatrane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6663 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2097-19-0 | |

| Record name | PHENYLSILATRANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Phenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2097-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylsilatrane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002097190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenylsilatrane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.603 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLSILATRANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/694OD9N65R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHENYLSILATRANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6334 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

207-208 °C | |

| Record name | PHENYLSILATRANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6334 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Phenylsilatrane: A Comprehensive Technical Guide to its Chemical Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

Abstract

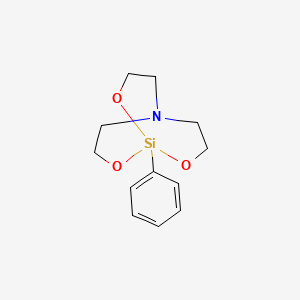

Phenylsilatrane, a prominent member of the silatrane family of compounds, possesses a unique tricyclic cage structure with a hypervalent, pentacoordinate silicon atom. This distinct architecture, characterized by a transannular dative bond between the silicon and nitrogen atoms, imparts remarkable stability and specific chemical reactivity. This guide provides an in-depth exploration of the chemical structure, bonding, and synthesis of this compound, supported by spectroscopic and crystallographic data. Detailed experimental protocols and computational insights are presented to offer a comprehensive resource for researchers in organosilicon chemistry and drug development.

Chemical Structure and Properties

This compound's defining feature is its rigid, cage-like structure, which bestows upon it unique chemical and physical properties.[1] The key components of this framework are:

-

A Pentacoordinate Silicon Atom: Central to the molecule, the silicon atom is bonded to a phenyl group and three oxygen atoms.[1]

-

Tricyclic Cage Structure: Three oxygen atoms form bridges, creating a tricyclic system.[1]

-

Transannular Dative Bond: A dative bond exists across the cage between the nitrogen and silicon atoms.[1]

-

Phenyl Group: A phenyl group is directly attached to the silicon atom, significantly influencing the molecule's properties.[1]

This arrangement results in a molecule with C3 symmetry in its trialkoxysilyl moiety.[1] The hypervalent nature of the silicon and considerable steric hindrance make the silatrane cage resistant to nucleophilic substitution, leading to slow hydrolysis and transesterification under neutral conditions.[1]

Nomenclature and Identifiers

| Identifier | Value |

| IUPAC Name | 1-phenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane[2] |

| CAS Number | 2097-19-0[2][3][4] |

| Molecular Formula | C₁₂H₁₇NO₃Si[1][2][4] |

| Molecular Weight | 251.35 g/mol [1][2][3] |

| InChI | InChI=1S/C12H17NO3Si/c1-2-4-12(5-3-1)17-14-9-6-13(7-10-15-17)8-11-16-17/h1-5H,6-11H2[1][2] |

| SMILES | C1CO[Si]2(OCCN1CCO2)C3=CC=CC=C3[1][2] |

Physical Properties

This compound is a solid at room temperature and typically appears as prisms or needles when crystallized.[1][3]

| Property | Value |

| Appearance | Prisms or needles from acetone; crystals from chloroform[1][3] |

| Melting Point | 207-209 °C[1][2] |

| Boiling Point | 284.1 °C at 760 mmHg[1][4] |

| Density | 1.18 g/cm³[1][4] |

| Flash Point | 125.6 °C[1][4] |

| Water Solubility | 0.078-0.087 mg/mL[1] |

Synthesis of this compound

The most prevalent method for synthesizing this compound involves the reaction of a phenylsilane derivative with triethanolamine.[1][3] A common approach is the transesterification of phenyltriethoxysilane with triethanolamine.[3]

Synthesis Workflow Diagram

References

An In-depth Technical Guide to the Synthesis of Phenylsilatrane: Mechanisms, Precursors, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of phenylsilatrane, a molecule of significant interest in medicinal chemistry, materials science, and drug development. This compound's unique tricyclic cage structure, featuring a pentacoordinate silicon atom with a transannular dative bond between the silicon and nitrogen atoms, imparts it with notable chemical stability and distinct biological activity. This document details the primary synthetic routes, precursor materials, reaction mechanisms, and detailed experimental protocols for the preparation of this compound. Quantitative data are summarized for comparative analysis, and key reaction pathways are visualized to facilitate a deeper understanding of the underlying chemical transformations.

Core Concepts in this compound Synthesis

The synthesis of this compound predominantly relies on the formation of a stable silatrane cage structure around a central silicon atom. This is most commonly achieved through a transesterification reaction between a suitable phenyl-substituted silicon precursor and triethanolamine (TEA). The choice of precursor and catalyst significantly influences the reaction efficiency, yield, and environmental impact of the synthesis.

1.1. Key Precursors

The selection of appropriate starting materials is critical for a successful synthesis. The primary precursors for this compound are:

-

Phenyltrialkoxysilanes: These are the most common silicon-containing precursors. Examples include phenyltrimethoxysilane (PTMS) and phenyltriethoxysilane (PTES).[1][2][3][4] These compounds feature a phenyl group directly bonded to the silicon atom and three hydrolyzable alkoxy groups that react with triethanolamine.

-

Phenyltrichlorosilane: This precursor can also be used, though it is often synthesized in a separate, high-temperature gas-phase condensation reaction from trichlorosilane and chlorobenzene.[5][6][7] Its high reactivity can be advantageous but may also lead to the formation of byproducts.

-

Triethanolamine (TEA): As the second essential precursor, TEA provides the trialkanolamine framework that forms the characteristic cage structure of the silatrane.[1][8][9][10] The three hydroxyl groups of TEA react with the alkoxy or chloro groups of the silicon precursor to form the Si-O-C linkages of the silatrane cage, while the nitrogen atom forms a dative bond with the silicon atom.[9]

1.2. Reaction Mechanisms

The formation of the this compound cage is primarily achieved through two key mechanistic pathways: traditional base-catalyzed transesterification and modern organocatalytic methods.

-

Base-Catalyzed Transesterification: This conventional approach involves the use of a strong base, such as potassium hydroxide (KOH) or sodium methoxide (NaOMe), as a catalyst.[1][8] The base deprotonates the hydroxyl groups of triethanolamine, increasing its nucleophilicity. The resulting triethanolamine alkoxide then attacks the silicon atom of the phenyltrialkoxysilane in a series of nucleophilic substitution reactions, displacing the alkoxy groups and forming the tricyclic silatrane structure.[1]

-

Organocatalytic Synthesis: More recent advancements have led to the development of highly efficient, solvent-free synthetic protocols using organocatalysts.[11][12][13] Amidine bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), have proven to be particularly effective.[11][12][14] The catalytic activity of these amidines is correlated with their pK_BH+ values.[11][12] This method offers several advantages, including milder reaction conditions, higher yields, and improved sustainability by eliminating the need for solvents.[11][12]

Quantitative Data on this compound Synthesis

The efficiency of this compound synthesis varies significantly with the chosen methodology. The following tables summarize key quantitative data from various synthetic protocols for easy comparison.

| Synthesis Method | Catalyst | Temperature (°C) | Time | Yield (%) | Reference(s) |

| Conventional Synthesis | KOH | 80 | 1 hour | ~95 | [1][8] |

| Organocatalytic (Solvent-Free) | DBU/TBD | 50–80 | 1–4 hours | Up to 99 | [1][11] |

| Alkaline Hydrolysis/Cyclization | NaOMe | 100 | 30 minutes | 89 (analogous) | [1] |

Table 1: Comparison of different catalytic methods for this compound synthesis.

| Precursor | Catalyst | Solvent | Key Advantages | Reference(s) |

| Phenyltriethoxysilane | KOH | Ethanol or DMF | Well-established, high yield | [8] |

| Phenyltrimethoxysilane | DBU | None (Solvent-Free) | High efficiency, sustainability, mild conditions | [11][12] |

| Phenyltrichlorosilane | N/A | N/A (Gas-phase precursor synthesis) | High reactivity of precursor | [5][6] |

Table 2: Overview of common precursors and their associated synthetic conditions.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key synthetic routes to this compound.

3.1. Protocol 1: Conventional Synthesis using Potassium Hydroxide

This protocol describes the traditional synthesis of this compound from phenyltriethoxysilane and triethanolamine using potassium hydroxide as a catalyst.

Materials:

-

Phenyltriethoxysilane

-

Triethanolamine

-

Potassium hydroxide (KOH)

-

Ethanol or N,N-dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenyltriethoxysilane and a stoichiometric equivalent of triethanolamine in ethanol or DMF.

-

Add a catalytic amount of potassium hydroxide to the reaction mixture.

-

Maintain the reaction at this temperature for approximately 1 hour.[1][8]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product crystallizes, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent, such as acetone, to yield this compound as crystalline prisms or needles.[8]

3.2. Protocol 2: Solvent-Free Organocatalytic Synthesis using DBU

This protocol details a modern, environmentally friendly approach to this compound synthesis using an organocatalyst and no solvent.

Materials:

-

Phenyltrimethoxysilane

-

Triethanolamine

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

Procedure:

-

In a clean, dry reaction vessel, combine phenyltrimethoxysilane and a slight molar excess (e.g., 1.03 equivalents) of triethanolamine.

-

Add a catalytic amount of DBU (e.g., 1 mol%) to the mixture.[11][12]

-

Stir the mixture at room temperature or heat to 50-80°C.[1][11] The reaction is often initiated at room temperature, and heating may be applied to ensure full conversion.[11]

-

Continue stirring for 1-4 hours.[1][11] The product will often precipitate from the reaction mixture as a white solid.[11]

-

After the reaction is complete, the solid product can be washed with a non-polar solvent like hexane to remove any unreacted starting materials and the catalyst.[11]

-

The purified this compound is then dried under vacuum. This method typically yields a spectroscopically pure product without the need for further purification steps like recrystallization or column chromatography.[11]

Visualizing the Synthesis of this compound

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows in this compound synthesis.

A diagram illustrating the general transesterification pathway for this compound synthesis.

A comparative diagram of the experimental workflows for conventional and organocatalytic synthesis.

A logical diagram showing the relationship between different precursors leading to this compound.

Conclusion

The synthesis of this compound is a well-established process with multiple effective routes. While traditional base-catalyzed methods are reliable, modern organocatalytic, solvent-free protocols offer significant advantages in terms of efficiency, yield, and environmental sustainability. The choice of synthetic pathway will depend on the specific requirements of the research or application, including scale, purity requirements, and available resources. The information provided in this guide serves as a comprehensive resource for the successful synthesis and further investigation of this important organosilicon compound.

References

- 1. This compound | 2097-19-0 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. PHENYLTRIMETHOXYSILANE | [gelest.com]

- 4. Understanding Phenyltrimethoxysilane: A Versatile Chemical Reagent-GBXF SILICONES [en.gbxfsilicones.com]

- 5. researchgate.net [researchgate.net]

- 6. CN101875663A - Preparation method and device of phenyl trichlorosilane - Google Patents [patents.google.com]

- 7. eurekaselect.com [eurekaselect.com]

- 8. This compound (2097-19-0) for sale [vulcanchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Triethanolamine | C6H15NO3 | CID 7618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Solvent-Free and Efficient Synthesis of Silatranes via an Organocatalytic Protocol under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

Physical and chemical properties of Phenylsilatrane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylsilatrane, with the chemical formula C₁₂H₁₇NO₃Si, is a fascinating organosilicon compound characterized by a unique tricyclic cage structure. This structure features a pentacoordinate silicon atom with a transannular dative bond to a nitrogen atom, which imparts remarkable stability and distinct chemical properties compared to its acyclic analogues.[1][2] Historically significant as an early example of stable pentacoordinate silicon compounds, this compound continues to be a subject of interest in fields ranging from materials science to pharmacology due to its unique reactivity and biological activity.[2][3] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its primary biological mechanism of action.

Physical and Chemical Properties

This compound is a crystalline solid at room temperature and exhibits notable thermal stability.[2][4] Its rigid cage-like structure contributes to a significantly enhanced resistance to hydrolysis under neutral conditions when compared to its phenyltrialkoxysilane precursors.[2]

Data Presentation: Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₇NO₃Si | [4] |

| Molecular Weight | 251.35 g/mol | [2][4] |

| Appearance | White crystalline solid, forms prisms or needles from acetone or chloroform. | [2][4] |

| Melting Point | 207-209 °C | [4][5] |

| Boiling Point | 284.1 °C at 760 mmHg | [4] |

| Density | 1.18 g/cm³ | [4] |

| Flash Point | 125.6 °C | [4] |

| Water Solubility | 0.078 - 0.087 mg/mL | [4] |

| Air & Water Reactions | No rapid reaction with air or water.[5] |

Chemical Reactivity

This compound's unique structure governs its chemical behavior. The hypervalent silicon center and the protective cage render it relatively inert to nucleophilic substitution at the silicon atom under ambient, neutral conditions.[4] However, the phenyl group can undergo electrophilic aromatic substitution, and the compound can act as a precursor for other functionalized organosilicon compounds.[4] It has also been noted to function as a Lewis acid scavenger.[2] While stable in neutral conditions, it can be hydrolyzed under acidic or basic conditions.

Experimental Protocols

Synthesis of this compound

Two primary methods for the synthesis of this compound are presented below: a conventional approach and a modern, solvent-free organocatalytic method.

1. Conventional Synthesis via Transesterification

This method involves the reaction of a phenyltrialkoxysilane with triethanolamine, typically catalyzed by a base.[2][4]

-

Materials:

-

Phenyltriethoxysilane

-

Triethanolamine

-

Potassium hydroxide (KOH)

-

Ethanol

-

N,N-Dimethylformamide (DMF)

-

Apparatus for heating and reflux with a nitrogen atmosphere

-

Filtration apparatus

-

Recrystallization solvents (e.g., acetone or chloroform)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triethanolamine in a solvent mixture of ethanol and DMF (e.g., 3:1 v/v).[2]

-

Add a catalytic amount of potassium hydroxide to the solution.

-

While stirring, add phenyltriethoxysilane to the reaction mixture.

-

Heat the mixture to 80 °C and maintain under a nitrogen atmosphere for approximately 1 hour.[4]

-

Monitor the reaction progress by a suitable method (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

-

Collect the crude this compound by filtration and wash with a cold solvent to remove impurities.

-

Purify the product by recrystallization from acetone or chloroform to yield high-purity crystals.[2]

-

Dry the purified crystals under vacuum. A typical yield for this method is approximately 95%.[4]

-

2. Solvent-Free Organocatalytic Synthesis

This environmentally friendly approach avoids the use of organic solvents and often results in very high yields.[2][4]

-

Materials:

-

Procedure:

-

In a reaction vessel, combine phenyltriethoxysilane and triethanolamine in a near-stoichiometric ratio.

-

Add a catalytic amount of DBU or TBD to the mixture.

-

Heat the solvent-free mixture to a temperature between 50-80 °C with stirring.[2] The reaction is typically complete within 1-4 hours.[2]

-

As the reaction proceeds, the product will precipitate as a white solid.

-

After cooling to room temperature, wash the solid product with hexane to remove any unreacted starting materials and the catalyst.[6]

-

Collect the purified this compound by filtration and dry under vacuum. Yields of up to 99% have been reported for analogous silatranes with this method.[2]

-

Analytical Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the molecular structure of this compound.

-

Sample Preparation:

-

Dissolve 5-25 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[7]

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (General):

-

Spectrometer: 400 MHz or higher field strength.

-

Techniques: ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC experiments can be performed for full structural elucidation.

-

¹H NMR: A standard pulse sequence is used. The spectral width should be sufficient to cover the aromatic and aliphatic regions (typically 0-10 ppm).

-

¹³C NMR: A proton-decoupled pulse sequence is standard. The spectral width should encompass all expected carbon resonances (typically 0-160 ppm).

-

-

Data Analysis:

-

Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the specific protons and carbons in the this compound molecule.

-

2. Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in this compound.

-

Sample Preparation (Thin Solid Film):

-

Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like acetone or methylene chloride.[8]

-

Apply a drop of the solution to the surface of an IR-transparent salt plate (e.g., KBr or NaCl).[8]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[8]

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: Typically 4000-400 cm⁻¹.

-

A background spectrum of the clean salt plate should be acquired before running the sample.

-

-

Data Analysis:

-

Identify characteristic absorption bands corresponding to the functional groups in this compound. Key expected vibrations include C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), Si-O-C stretching, and C-N stretching. The Si-O-C group in silatranes typically shows a strong absorption band around 1100 cm⁻¹.[9]

-

3. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of this compound.

-

Sample Preparation:

-

For techniques like Electron Ionization (EI), the sample is typically introduced via a direct insertion probe or after separation by Gas Chromatography (GC). A dilute solution in a volatile solvent is prepared.

-

-

Instrument Parameters:

-

Ionization Method: Electron Ionization (EI) is common for providing detailed fragmentation patterns.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or other suitable analyzers.

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺), which should correspond to the molecular weight of this compound (m/z = 251).

-

Analyze the fragmentation pattern. A characteristic fragment for silatranes is the loss of the substituent on the silicon atom, which in this case would be the phenyl group, leading to a significant [M-R]⁺ peak.[10]

-

4. X-ray Crystallography

-

Objective: To determine the precise three-dimensional structure of this compound in the solid state, including bond lengths and angles.

-

Sample Preparation:

-

High-quality single crystals of this compound are required. These can be grown by slow evaporation of a saturated solution in an appropriate solvent (e.g., acetone or chloroform).[2]

-

-

Data Collection and Analysis:

-

A single crystal is mounted on a goniometer in an X-ray diffractometer.

-

The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected.

-

The resulting data is processed to solve the crystal structure and refine the atomic positions. The Cambridge Crystallographic Data Centre (CCDC) can be consulted for existing crystal structures.[1]

-

Visualizations

Synthesis Workflow of this compound

References

- 1. Crystal Structure of New 1-Phenyl-Substituted Tribenzsilatranes | MDPI [mdpi.com]

- 2. This compound | 2097-19-0 | Benchchem [benchchem.com]

- 3. PHENYLTRIMETHYLSILANE(768-32-1) 13C NMR spectrum [chemicalbook.com]

- 4. This compound (2097-19-0) for sale [vulcanchem.com]

- 5. This compound | C12H17NO3Si | CID 16416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. media.iupac.org [media.iupac.org]

- 10. researchgate.net [researchgate.net]

Phenylsilatrane solubility in different organic solvents

An In-depth Technical Guide to the Solubility of Phenylsilatrane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information inferred from synthesis and crystallization procedures. Furthermore, it offers a detailed experimental protocol for the quantitative determination of this compound solubility, empowering researchers to ascertain these values in their laboratories.

This compound: A Profile

This compound is an organosilicon compound characterized by a tricyclic cage structure with a pentacoordinate silicon atom. This unique structure imparts notable chemical and physical properties, including stability and biological activity. It typically appears as a solid at room temperature in the form of prisms or needles.[1][2] Understanding its solubility is crucial for a range of applications, from synthesis and purification to formulation and biological assays.

Solubility of this compound in Organic Solvents

While specific quantitative solubility data (e.g., in g/100 mL or mol/L) is not extensively reported in the literature, qualitative information can be derived from various experimental descriptions. The following table summarizes the observed solubility of this compound in different organic solvents.

| Solvent | Solubility (Qualitative) | Context of Use | Source |

| Acetone | Soluble | Used for recrystallization to form prisms or needles. | [1][2] |

| Chloroform | Soluble | Employed for crystallization. The UV spectra of this compound have also been recorded in chloroform. | [1][2] |

| Ethanol | Soluble | Utilized as a solvent in the synthesis of this compound. | [1] |

| N,N-Dimethylformamide (DMF) | Soluble | Used as a co-solvent with ethanol in synthesis reactions. | [1] |

| Toluene | Soluble | Employed in the cyclization step of certain synthesis routes for analogous compounds. | [2] |

| Hexane | Partially Soluble | Some analogous silatrane derivatives have shown partial solubility in hexane. | |

| Dimethyl Sulfoxide (DMSO) | Soluble | Used as a solvent for preparing stock solutions for solubility determination in aqueous media. |

It is important to note that the term "soluble" in a synthesis or crystallization context does not provide information on the saturation limit of the solvent. It does, however, indicate that these solvents are effective at dissolving this compound to a degree useful for these procedures. The limited solubility of silatranes has been noted as a challenge for certain analytical techniques, such as UV spectroscopy.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility values, the following experimental protocol, based on the isothermal saturation method, is recommended. This method involves creating a saturated solution of this compound at a constant temperature and then determining its concentration.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical balance

-

UV-Vis Spectrophotometer

-

Syringe filters (solvent-compatible, e.g., PTFE)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the chosen organic solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is essential to ensure saturation.

-

Place the container in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated (to the experimental temperature) syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the UV-Vis spectrophotometer.

-

-

Concentration Measurement via UV-Vis Spectroscopy:

-

Prepare a series of standard solutions of this compound with known concentrations in the selected solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound to construct a calibration curve (Absorbance vs. Concentration).

-

Measure the absorbance of the diluted sample solution at the same λmax.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as g/100 mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Workflow for the determination of this compound solubility.

This guide provides a foundational understanding of this compound solubility based on available data and equips researchers with the methodology to pursue quantitative measurements. Such data is invaluable for the continued development and application of this important class of organosilicon compounds.

References

Phenylsilatrane's Mechanism of Action on GABAa Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylsilatrane is a potent convulsant agent that exerts its neurotoxic effects through the modulation of the γ-aminobutyric acid type A (GABAa) receptor, the primary mediator of fast inhibitory neurotransmission in the central nervous system. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its interaction with the GABAa receptor. It includes a comprehensive summary of quantitative data, detailed experimental protocols for studying its effects, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in neuroscience, toxicology, and drug development.

Introduction

The GABAa receptor is a ligand-gated ion channel that, upon binding to its endogenous ligand GABA, opens an integral chloride ion channel, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission. This receptor is a critical target for a wide range of clinically important drugs, including benzodiazepines, barbiturates, and anesthetics, as well as various convulsants and toxins.

This compound is a synthetic organosilicon compound known for its high toxicity, primarily manifesting as convulsions. Its mechanism of action is centered on its ability to non-competitively inhibit the GABAa receptor, thereby disrupting the delicate balance between neuronal excitation and inhibition. This guide will elucidate the molecular details of this interaction.

Quantitative Data: this compound and Analog Activity

The biological activity of this compound and its analogs has been quantified through toxicity studies in mammals and in vitro receptor binding assays. The following table summarizes key data on their potency.

| Compound (1-Substituent) | 4-Substituent | Mammalian Toxicity (LD50, mg/kg, i.p. mice) | Inhibition of [35S]TBPS binding (IC50, nM) |

| This compound | -H | 0.4 - 0.9 | > 10,000 |

| 4-Methylthis compound | -CH3 | ~0.5 | > 10,000 |

| 4-Chlorothis compound | -Cl | ~0.5 | > 10,000 |

| 4-Bromothis compound | -Br | ~0.5 | > 10,000 |

| 4-Ethynylthis compound | -C≡CH | 0.4 - 0.9 | 160 |

| 4-(Prop-1-ynyl)this compound | -C≡C-CH3 | ~0.9 | 300 |

| 4-(Trimethylsilylethynyl)this compound | -C≡C-Si(CH3)3 | ~3 | > 10,000 |

Data sourced from Horsham et al., 1990.[1]

Mechanism of Action

This compound acts as a non-competitive antagonist of the GABAa receptor. Its binding site is distinct from the GABA binding site and is located within the chloride ion channel pore, at a site known as the picrotoxin or t-butylbicyclophosphorothionate (TBPS) binding site.

Signaling Pathway of the GABAa Receptor

The canonical signaling pathway of the GABAa receptor involves the binding of GABA, which triggers a conformational change that opens the chloride channel.

Caption: GABAa Receptor Activation Pathway.

This compound's Inhibitory Action

This compound binds to the TBPS site within the ion channel of the GABAa receptor, physically occluding the pore and preventing the influx of chloride ions, even when GABA is bound to the receptor. This non-competitive inhibition leads to a failure of neuronal inhibition and subsequent hyperexcitability, resulting in convulsions.

Caption: this compound's inhibitory mechanism.

Experimental Protocols

The investigation of this compound's effects on GABAa receptors relies on two primary experimental techniques: radioligand binding assays and electrophysiological recordings.

[35S]TBPS Radioligand Binding Assay

This assay is used to determine the affinity of this compound for the TBPS binding site on the GABAa receptor.

Methodology:

-

Membrane Preparation:

-

Whole brains from rodents (e.g., mice) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and large debris.

-

The supernatant is then centrifuged at high speed to pellet the crude membrane fraction (P2).

-

The P2 pellet is washed multiple times by resuspension and centrifugation to remove endogenous GABA and other interfering substances.

-

The final pellet is resuspended in the assay buffer.

-

-

Binding Assay:

-

Aliquots of the membrane preparation are incubated with a fixed concentration of [35S]TBPS (a radiolabeled ligand for the picrotoxin site) and varying concentrations of this compound or its analogs.

-

Incubations are typically carried out in a buffer containing a high concentration of a chaotropic salt (e.g., 200 mM KBr) to enhance specific binding.

-

The reaction is allowed to reach equilibrium (e.g., 90-120 minutes at 25°C).

-

-

Separation and Quantification:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., picrotoxin or TBPS).

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

-

Caption: [35S]TBPS Binding Assay Workflow.

Electrophysiological Recordings (Whole-Cell Patch-Clamp)

This technique allows for the direct measurement of the effect of this compound on the function of the GABAa receptor ion channel.

Methodology:

-

Cell Preparation:

-

Neurons expressing GABAa receptors are used. These can be primary cultured neurons (e.g., from rodent hippocampus or cortex) or a cell line stably expressing specific GABAa receptor subtypes.

-

Cells are plated on coverslips for recording.

-

-

Recording Setup:

-

A glass micropipette with a very fine tip is filled with an internal solution that mimics the intracellular ionic composition and is brought into contact with the cell membrane.

-

A tight seal (gigaohm resistance) is formed between the pipette tip and the membrane.

-

The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

The cell's membrane potential is clamped at a specific voltage (e.g., -60 mV).

-

-

Drug Application:

-

GABA is applied to the cell to elicit an inward chloride current (at a holding potential more positive than the chloride equilibrium potential).

-

This compound is then co-applied with GABA to observe its effect on the GABA-evoked current.

-

-

Data Acquisition and Analysis:

-

The current flowing across the cell membrane is recorded.

-

The inhibitory effect of this compound is quantified by measuring the reduction in the amplitude of the GABA-evoked current.

-

A concentration-response curve can be generated by applying different concentrations of this compound to determine its IC50 for channel block.

-

Caption: Whole-Cell Patch-Clamp Workflow.

Structure-Activity Relationships

The data presented in Section 2 reveals important structure-activity relationships for phenylsilatranes.

Caption: Structure-Activity Relationship Logic.

The key observations are:

-

High mammalian toxicity is a common feature of the 1-phenylsilatrane scaffold, largely independent of the 4-substituent on the phenyl ring.

-

Potent inhibition of the TBPS binding site is conferred by small alkynyl substituents at the 4-position of the phenyl ring.

-

Larger or non-alkynyl substituents at the 4-position result in high toxicity but poor in vitro activity at the TBPS binding site, suggesting that the in vivo toxic mechanism for these analogs may be more complex or that they interact with the receptor in a manner not fully captured by the [35S]TBPS binding assay.

Conclusion

This compound is a potent convulsant that acts as a non-competitive antagonist of the GABAa receptor. Its mechanism of action involves binding to the TBPS site within the chloride ion channel, leading to channel block and a failure of inhibitory neurotransmission. The structure-activity relationship studies indicate that while the this compound core is responsible for high mammalian toxicity, specific substitutions on the phenyl ring are crucial for high-affinity binding to the TBPS site. The experimental protocols detailed herein provide a framework for the further investigation of this compound and other non-competitive GABAa receptor antagonists, which is essential for both toxicological assessment and the development of novel therapeutic agents targeting the GABAergic system.

References

Phenylsilatrane: A Technical Guide to its Toxicity and Neurotoxic Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylsilatrane is a highly toxic organosilicon compound known for its potent convulsant and rodenticidal properties. Its neurotoxicity stems from its function as a non-competitive antagonist of the γ-aminobutyric acid (GABA) gated chloride channel. This technical guide provides a comprehensive overview of the toxicity and neurotoxic effects of this compound, detailing its mechanism of action, quantitative toxicity data, structure-activity relationships, and the experimental protocols used for its evaluation.

Introduction

This compound belongs to the silatrane family of compounds, characterized by a tricyclic cage structure with a pentacoordinate silicon atom. A key feature is the transannular dative bond between the silicon and nitrogen atoms. The direct attachment of a phenyl group to the silicon atom is critical for its high toxicity. Due to its potent effects on the central nervous system, this compound has been utilized as a rodenticide and serves as a significant subject of toxicological research. In humans, significant exposure can lead to seizures, underscoring the need for careful handling.[1]

Quantitative Toxicity Data

The acute toxicity of this compound has been quantified in various animal models. The median lethal dose (LD50), the dose required to be fatal to 50% of a test population, is a key indicator of its acute toxicity.

| Parameter | Value | Species | Route of Administration | Reference |

| LD50 | 0.4-0.9 mg/kg | Mouse | Intraperitoneal (i.p.) | [2] |

| LD50 | 1400 mg/kg | Rat | Oral | [3] |

Neurotoxic Effects and Mechanism of Action

The primary neurotoxic effects of this compound are characterized by convulsions and seizures.[1][3] These effects are a direct result of its interaction with the GABAergic system, the main inhibitory neurotransmitter system in the central nervous system.

This compound acts as a potent, non-competitive inhibitor of the GABA-gated chloride channel.[1][4] It exerts its effect by binding to the t-butylbicyclophosphorothionate (TBPS) binding site within the ionophore of the GABA-A receptor complex.[1][2][4] This binding event prevents the influx of chloride ions into the neuron, which is the primary mechanism of GABA-induced neuronal inhibition. The resulting imbalance between excitatory and inhibitory neurotransmission leads to a state of hyperexcitability, culminating in seizures.[1]

Signaling Pathway of this compound Neurotoxicity

Caption: this compound blocks the GABA-A receptor, preventing neuronal inhibition and leading to seizures.

Structure-Activity Relationship

The toxicity of silatranes is highly dependent on their chemical structure. Research has demonstrated that the direct linkage of the phenyl group to the silicon atom is essential for the high toxicity of this compound.[1]

-

Phenyl Group: The presence of a phenyl group directly attached to the silicon atom is crucial for high toxicity.

-

Linker Groups: Introducing a methylene group between the phenyl ring and the silatrane cage (forming 1-benzylsilatrane) results in a near-complete loss of toxicity.[1]

-

Oxygen Insertion: The insertion of an oxygen atom between the silicon and the phenyl group (forming 1-phenoxysilatrane) reduces toxicity by several orders of magnitude.[1]

Caption: Modifications to the Si-Phenyl bond in this compound drastically reduce its toxicity.

Experimental Protocols

The following sections describe representative methodologies for assessing the toxicity and neurotoxic mechanism of this compound. These protocols are based on standardized guidelines and published research methodologies.

Acute Oral Toxicity - LD50 Determination (Representative Protocol)

This protocol is based on the OECD Test Guideline 423 (Acute Toxic Class Method). The objective is to determine the dose of this compound that is lethal to 50% of the test animals following a single oral administration.

1. Test Animals:

-

Species: Wistar rats (or a similar standard laboratory strain).

-

Sex: Healthy, nulliparous, non-pregnant females are typically used as they are often more sensitive.

-

Age: Young adults (8-12 weeks old).

-

Housing: Animals are housed in small groups under standard laboratory conditions (22 ± 3°C, 50-60% humidity, 12-hour light/dark cycle) with ad libitum access to standard diet and water. They are acclimatized for at least 5 days before the study.

2. Preparation and Administration:

-

Fasting: Food is withheld overnight prior to dosing. Water remains available.

-

Vehicle: this compound is dissolved or suspended in a suitable vehicle, such as corn oil. The stability of the preparation should be confirmed.

-

Administration: The test substance is administered in a single dose by oral gavage using a stomach tube. The volume administered is typically kept low (e.g., 1-2 mL/kg).

3. Procedure (Stepwise Dosing):

-

The test begins with a starting dose (e.g., 300 mg/kg, based on prior knowledge) administered to a group of 3 female rats.

-

Observation: Animals are closely observed for mortality, clinical signs of toxicity (e.g., tremors, convulsions, somnolence, diarrhea), and changes in body weight.[3] Observations are frequent on the day of dosing and at least daily thereafter for 14 days.

-

Dose Adjustment:

-

If mortality occurs in 2 or 3 animals, the dose for the next group of 3 animals is lowered.

-

If 0 or 1 animal dies, the dose is increased for the next group.

-

-

This stepwise procedure continues until the LD50 can be determined or the criteria for a specific toxicity class are met.

4. Data Analysis and Reporting:

-

The LD50 value is calculated based on the mortality data from the stepwise procedure.

-

The report includes detailed information on the test animals, dose levels, clinical observations, body weight changes, and any findings from gross necropsy performed on all animals at the end of the study.

Caption: Workflow for a representative acute oral toxicity (LD50) study based on OECD guidelines.

GABA-A Receptor Binding Assay (Representative Protocol)

This protocol describes a competitive radioligand binding assay to determine the interaction of this compound with the TBPS binding site on the GABA-A receptor, using [³⁵S]TBPS.

1. Membrane Preparation:

-

Source: Whole brains from adult mice or rats are used.

-

Procedure:

-

Brains are rapidly dissected and homogenized in ice-cold Tris-HCl buffer.

-

The homogenate is centrifuged at low speed to remove nuclei and large debris.

-

The resulting supernatant is centrifuged at high speed to pellet the crude synaptic membranes (P2 fraction).

-

The pellet is washed multiple times by resuspension and centrifugation to remove endogenous GABA.

-

The final pellet is resuspended in the assay buffer, and protein concentration is determined (e.g., by Bradford assay).

-

2. Binding Assay:

-

Reagents:

-

Radioligand: [³⁵S]TBPS (a specific concentration, e.g., 2-8 nM).

-

Assay Buffer: Tris-citrate buffer containing NaBr (e.g., 50 mM Tris-citrate, 200 mM NaBr, pH 7.4).

-

Test Compound: this compound at various concentrations.

-

Non-specific Binding: A high concentration of unlabeled TBPS or picrotoxin (e.g., 5-10 µM) is used to define non-specific binding.

-

-

Procedure:

-

In assay tubes, the prepared membranes (e.g., 50 µg protein), [³⁵S]TBPS, and either buffer (for total binding), unlabeled ligand (for non-specific binding), or this compound (for competition) are combined.

-

The tubes are incubated (e.g., for 90-120 minutes at 25°C) to allow binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

The filters are washed quickly with ice-cold buffer to remove unbound radioligand.

-

3. Data Analysis:

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

For competition experiments, the concentration of this compound that inhibits 50% of the specific [³⁵S]TBPS binding (IC50) is determined by non-linear regression analysis. This value indicates the binding affinity of this compound for the TBPS site.

Conclusion

This compound is a potent neurotoxin with a well-defined mechanism of action centered on the antagonism of the GABA-A receptor. Its high toxicity is directly linked to its chemical structure, specifically the direct bond between the phenyl group and the silatrane cage. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers and professionals working in toxicology, neuroscience, and drug development. The unique properties of this compound make it a valuable tool for studying the GABAergic system, while also highlighting the critical need for stringent safety protocols during its handling and investigation.

References

The Dawn of a New Silicon Era: A Technical Guide to the History and Discovery of Silatrane Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the history, discovery, and foundational chemistry of silatranes. These unique organosilicon compounds, characterized by a hypervalent, pentacoordinated silicon atom held in a tricyclic cage structure, have carved a significant niche in various scientific disciplines, most notably in medicinal chemistry and materials science. This document details the seminal moments in their discovery, outlines key synthetic methodologies, presents a consolidated view of their unique physicochemical properties, and visualizes the intricate relationships between their structure and function.

A Serendipitous Discovery: The History of Silatranes

The story of silatranes begins in the early 1960s, a period of burgeoning interest in organosilicon chemistry. Initial investigations into the reaction of organotrialkoxysilanes with triethanolamine were expected to yield polymeric materials. However, independent research by C. L. Frye and his team at Dow Corning Corporation, and the pioneering work of Russian chemist Mikhail Grigorievich Voronkov, led to the unexpected isolation of stable, crystalline, monomeric compounds.[1]

A pivotal moment in the history of silatrane chemistry arrived in 1963 when M.G. Voronkov made the groundbreaking discovery that silatranes exhibit a wide range of biological activities.[1] This was a paradigm shift, as organosilicon compounds were largely considered biologically inert at the time. Voronkov's findings ignited a flurry of research into the unique properties and potential applications of this new class of compounds, a field that continues to expand to this day.

The defining structural feature of silatranes is the intramolecular, transannular dative bond between the bridgehead nitrogen and the silicon atom (N→Si). This interaction results in a pentacoordinated silicon atom with a distorted trigonal-bipyramidal geometry. The unique electronic environment and steric shielding afforded by this caged structure are responsible for the remarkable stability and distinct reactivity of silatranes compared to their acyclic analogues.

Physicochemical Properties of Silatranes

The substituent at the silicon atom (the 'R' group) plays a crucial role in modulating the physicochemical properties of the silatrane. This, in turn, influences its biological activity. The electron-withdrawing or -donating nature of the R group directly impacts the length and strength of the transannular N→Si bond.

Table 1: Physicochemical Properties of Selected Silatranes

| Silatrane Derivative | R-Group | Molecular Weight ( g/mol ) | Melting Point (°C) | N→Si Bond Length (Å) |

| 1-Methylsilatrane | -CH₃ | 175.28 | 153-154 | 2.17 |

| 1-Phenylsilatrane | -C₆H₅ | 251.35 | 207-209 | 2.19 |

| 1-Chloromethylsilatrane | -CH₂Cl | 223.72 | 198-200 | 2.12 |

| 1-Hydrosilatrane | -H | 161.25 | 134-136 | 2.10 |

| 1-Fluorosilatrane | -F | 179.24 | 125-127 | 2.04 |

| 1-(3-Aminopropyl)silatrane | -(CH₂)₃NH₂ | 232.35 | 65-67 | 2.18 |

Table 2: Spectroscopic Data of Representative Silatranes

| Silatrane Derivative | 29Si NMR (δ, ppm) | 1H NMR (δ, ppm) - N(CH₂)₃ | 1H NMR (δ, ppm) - Si(OCH₂)₃ | IR (ν, cm-1) - N→Si |

| 1-Methylsilatrane | -69.4 | 2.78 (t) | 3.75 (t) | 570-590 |

| 1-Phenylsilatrane | -80.5 | 2.89 (t) | 3.88 (t) | 570-590 |

| 1-Chloromethylsilatrane | -78.1 | 2.87 (t) | 3.85 (t) | 570-590 |

| 1-(3-Aminopropyl)silatrane | -68.7 | 2.75 (t) | 3.73 (t) | 584-588 |

Experimental Protocols

The most common and versatile method for the synthesis of silatranes is the transesterification of a corresponding organotrialkoxysilane with triethanolamine, often in the presence of a basic catalyst.

Synthesis of 1-Methylsilatrane

Materials:

-

Methyltriethoxysilane (MeSi(OEt)₃)

-

Triethanolamine (N(CH₂CH₂OH)₃)

-

Potassium hydroxide (KOH)

-

Anhydrous Toluene

-

Anhydrous Hexane

Procedure:

-

A flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus is charged with triethanolamine (1 equivalent).

-

Anhydrous toluene is added to dissolve the triethanolamine.

-

Methyltriethoxysilane (1 equivalent) is added to the solution.

-

A catalytic amount of powdered KOH is added to the reaction mixture.

-

The mixture is heated to reflux for 5 hours, during which the ethanol byproduct is removed azeotropically via the Dean-Stark trap.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The toluene is removed under reduced pressure using a rotary evaporator.

-

Anhydrous hexane is added to the residue to precipitate the crude product.

-

The white solid is isolated by filtration, washed with cold hexane, and dried under vacuum to yield pure 1-methylsilatrane.

Synthesis of 1-Phenylsilatrane

Materials:

-

Phenyltriethoxysilane (PhSi(OEt)₃)

-

Triethanolamine (N(CH₂CH₂OH)₃)

-

Potassium hydroxide (KOH)

-

Ethanol or N,N-dimethylformamide (DMF)

Procedure:

-

To a solution of phenyltriethoxysilane (1 equivalent) in ethanol or DMF, add triethanolamine (1 equivalent).

-

Add a catalytic amount of potassium hydroxide.

-

Heat the reaction mixture to 80°C and maintain for 1 hour.

-

Cool the reaction mixture to room temperature to allow for the precipitation of the product.

-

The crystalline product is collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent like acetone or chloroform.[1]

Characterization of Silatranes

The synthesized silatranes are typically characterized by a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 29Si NMR are used to confirm the structure and purity of the compound. The chemical shift of the 29Si nucleus is particularly informative about the coordination environment of the silicon atom.

-

Infrared (IR) Spectroscopy: The presence of a characteristic absorption band in the 570-590 cm-1 region is indicative of the transannular N→Si dative bond.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the silatrane.

-

X-ray Crystallography: Offers definitive proof of the three-dimensional structure, including the precise measurement of bond lengths and angles, confirming the pentacoordinate nature of the silicon atom.

Visualizing Key Concepts in Silatrane Chemistry

The following diagrams, generated using the DOT language, illustrate fundamental workflows and relationships in silatrane chemistry.

Conclusion

From their serendipitous discovery to their current status as promising candidates in drug development and materials science, silatranes have had a remarkable journey. Their unique caged structure, centered around a hypervalent silicon atom, imparts a fascinating array of physicochemical properties and biological activities. The ability to tune these properties through synthetic modification of the substituent at the silicon atom continues to make silatrane chemistry a vibrant and fruitful area of research. This guide has provided a foundational overview of the history, synthesis, and key characteristics of silatranes, offering a valuable resource for researchers poised to explore the vast potential of this intriguing class of organosilicon compounds.

References

Structure-Activity Relationship of Phenylsilatrane Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylsilatranes are a class of organosilicon compounds known for their significant biological activity, primarily as potent convulsants. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of phenylsilatrane analogs, with a focus on their toxicity and mechanism of action. The document summarizes available quantitative toxicity data, details key experimental protocols for assessing biological activity, and visualizes the underlying signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of neurologically active compounds.

Introduction

Silatranes are tricyclic organosilicon compounds characterized by a pentacoordinated silicon atom with an intramolecular dative bond between the silicon and nitrogen atoms (Si←N). This unique structural feature imparts significant stability and influences their biological properties. This compound, the parent compound of the series, has been identified as a potent neurotoxin and has been used as a rodenticide.[1] Its analogs, particularly those with substitutions on the phenyl ring, exhibit a range of toxicities, making the study of their structure-activity relationships crucial for understanding their mechanism of action and for the potential design of new chemical entities with tailored biological activities.

The primary mechanism of action for the toxicity of phenylsilatranes is the inhibition of the γ-aminobutyric acid (GABA)-gated chloride channel in the central nervous system.[1][2] Specifically, they are believed to interact with the t-butylbicyclophosphorothionate (TBPS) binding site, acting as non-competitive inhibitors of the GABAA receptor.[2] This inhibition disrupts the normal inhibitory neurotransmission, leading to hyperexcitability and convulsions.

Quantitative Structure-Activity Relationship Data

The toxicity of this compound analogs has been primarily evaluated through in vivo studies in mice, with the median lethal dose (LD50) being the key quantitative parameter. The data reveals a strong correlation between the nature and position of substituents on the phenyl ring and the acute toxicity of the compound.

Table 1: Acute Toxicity (LD50) of this compound and its Analogs in Mice

| Compound | Substituent (R) at 4-position | LD50 (mg/kg, intraperitoneal) |

| This compound | H | 0.4 - 0.9[3] |

| 4-Methylthis compound | CH3 | 0.15[3] |

| 4-Chlorothis compound | Cl | Highly Toxic[1][2] |

| 4-Bromothis compound | Br | Highly Toxic[1][2] |

| 4-(Trimethylsilyl)this compound | CSi(CH3)3 | Highly Toxic[1][2] |

| 4-Ethynylthis compound | C≡CH | Moderately Potent Inhibitor of TBPS binding[2] |

| 4-(Prop-1-ynyl)this compound | C≡C-CH3 | Moderately Potent Inhibitor of TBPS binding[2] |

Note: Specific LD50 values for the chloro, bromo, and trimethylsilyl analogs are not consistently reported in the literature, but they are consistently described as highly toxic.

Experimental Protocols

The quantitative data presented in this guide are primarily derived from two key experimental procedures: acute toxicity testing in mice to determine the LD50 and in vitro radioligand binding assays to assess the affinity for the GABA receptor.

Determination of Acute Toxicity (LD50) in Mice

The determination of the median lethal dose (LD50) for this compound analogs is conducted to assess their acute toxicity.

Principle: This protocol is based on the administration of a single dose of the test compound to a group of animals, followed by observation for a set period to determine the dose that is lethal to 50% of the population.[4]

Methodology:

-

Animal Model: Young, healthy adult mice of a specific strain (e.g., BALB/c or Wistar) are used.[5] Animals are housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles, and have access to food and water ad libitum.[4]

-

Dose Preparation: The this compound analog is dissolved or suspended in a suitable vehicle (e.g., saline, corn oil). A range of doses is prepared based on preliminary range-finding studies.[6]

-

Administration: The test compound is administered via a specific route, typically intraperitoneal (i.p.) injection for phenylsilatranes.[3][5]

-

Observation: The animals are observed continuously for the first few hours post-administration and then periodically for up to 14 days.[4] Signs of toxicity, such as convulsions, tremors, and changes in motor activity, are recorded. The time of onset and duration of these signs, as well as the time of death, are noted.

-

Data Analysis: The number of mortalities at each dose level is recorded. The LD50 value, along with its 95% confidence limits, is calculated using appropriate statistical methods, such as the probit analysis or the Reed-Muench method.[7][8]

[35S]t-Butylbicyclophosphorothionate ([35S]TBPS) Binding Assay

This in vitro assay is used to determine the binding affinity of this compound analogs to the convulsant binding site on the GABAA receptor complex.

Principle: The assay measures the ability of a test compound to compete with the radiolabeled ligand, [35S]TBPS, for its binding site on the GABAA receptor in brain membrane preparations. A higher affinity of the test compound for the binding site will result in a lower concentration required to displace the radioligand.[9]

Methodology:

-

Membrane Preparation: Brain tissue (e.g., cerebral cortex from rats or postmortem human brain) is homogenized in a suitable buffer (e.g., Tris-HCl). The homogenate is centrifuged to obtain a crude membrane pellet (P2 pellet). The pellet is washed multiple times to remove endogenous GABA and other interfering substances.[9] The final pellet is resuspended in the assay buffer.

-

Binding Assay:

-

The membrane preparation (containing a specific amount of protein) is incubated with a fixed concentration of [35S]TBPS.[9]

-

Varying concentrations of the unlabeled this compound analog (the competitor) are added to the incubation mixture.

-

The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 90-120 minutes) to reach equilibrium.[9]

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand that binds to the same site (e.g., picrotoxin or unlabeled TBPS).[9]

-

-

Separation and Quantification: The incubation is terminated by rapid filtration through glass fiber filters to separate the bound radioligand from the free radioligand. The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand. The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the this compound analog that inhibits 50% of the specific binding of [35S]TBPS (the IC50 value) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Mechanism of Action and Signaling Pathways

The neurotoxic effects of this compound analogs are a direct result of their interaction with the GABAA receptor, a key component of inhibitory neurotransmission in the central nervous system.

The GABA-gated Chloride Channel

The GABAA receptor is a ligand-gated ion channel that is permeable to chloride ions (Cl-). In mature neurons, the intracellular concentration of Cl- is lower than the extracellular concentration. When GABA, the primary inhibitory neurotransmitter, binds to the GABAA receptor, the channel opens, allowing Cl- ions to flow into the neuron. This influx of negative charge hyperpolarizes the neuronal membrane, making it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect.

Inhibition by this compound

This compound and its toxic analogs act as non-competitive inhibitors of the GABAA receptor. They do not bind to the same site as GABA but to a distinct site within the ion channel pore, known as the TBPS or convulsant site.[1][2] By binding to this site, this compound blocks the chloride channel, preventing the influx of Cl- ions even when GABA is bound to the receptor. This disruption of inhibitory signaling leads to a state of neuronal hyperexcitability, resulting in the characteristic symptoms of poisoning, including tremors, convulsions, and ultimately, death at high doses.

Visualizations

Signaling Pathway Diagram

Caption: GABA-A receptor signaling and inhibition by this compound.

Experimental Workflow Diagram

Caption: Workflow for SAR analysis of this compound analogs.

Conclusion

The structure-activity relationship of this compound analogs is critically dependent on the substituents of the phenyl ring. The available data, primarily from acute toxicity studies, indicates that electron-donating and halogen substitutions at the 4-position can significantly influence the compound's toxicity. The mechanism of action is well-established and involves the non-competitive inhibition of the GABA-gated chloride channel at the TBPS binding site. This guide has provided a summary of the quantitative data, detailed experimental protocols for the assessment of biological activity, and a visualization of the underlying molecular mechanisms. Further research, particularly the generation of a comprehensive set of in vitro binding data (IC50 or Ki values) for a wider range of analogs, would be invaluable for developing a more refined quantitative structure-activity relationship model. Such a model could aid in the prediction of toxicity and the design of novel compounds with specific neurological activities.

References

- 1. Rational approaches for the design of various GABA modulators and their clinical progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. The Quantitative Structure-Activity Relationships between GABAA Receptor and Ligands based on Binding Interface Characteristic - PubMed [pubmed.ncbi.nlm.nih.gov]

Hypervalent Silicon Chemistry in Phenylsilatrane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract